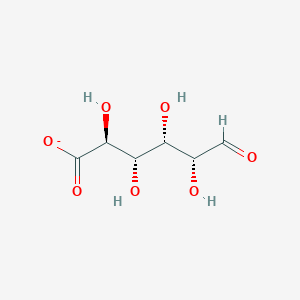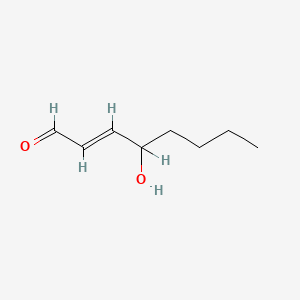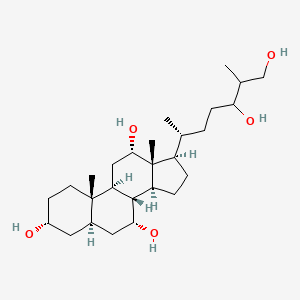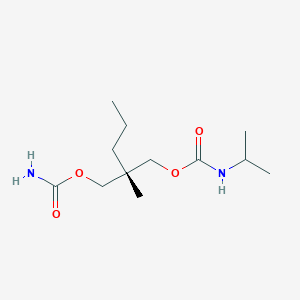
Anidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anidoxime is a compound known for its analgesic properties. It is the hydrochloride salt of 0-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, with an empirical formula of C21H27N3O3 HCl . This compound has been studied for its potential use as an oral analgesic agent, showing promising results in clinical trials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anidoxime can be synthesized through the reaction of hydroxylamine with nitriles under various conditions. One efficient method involves the use of hydroxylamine and nitriles via a solvent-free method under ultrasonic irradiation . Another approach is the microwave-assisted method, which has been applied for the synthesis of amidoxime-functionalized fibrous adsorbents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its rapidity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Anidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of anidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Additionally, anidoximes can react with carboxylic acids or their esters under high-pressure conditions to form 1,2,4-oxadiazoles .
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.
Substitution: Reaction with carboxylic acids or esters under high-pressure conditions.
Major Products:
Oxidation: Nitric oxide (NO) release.
Substitution: Formation of 1,2,4-oxadiazoles.
Applications De Recherche Scientifique
Anidoxime has been studied extensively for its applications in various fields:
Mécanisme D'action
Anidoxime exerts its effects primarily through the release of nitric oxide (NO). The presence of an electron-donating group on the oxime moiety decreases the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating addition reactions . This mechanism is crucial for its biological activities, including vasodilation and reduction of arterial pressure .
Comparaison Avec Des Composés Similaires
Anidoxime is unique compared to other oximes and amidoximes due to its specific structure and properties. Similar compounds include:
Formamidoxime: The first synthesized amidoxime, known for its simplicity and historical significance.
Benzamidoxime: Used in the synthesis of 1,2,4-oxadiazoles under high-pressure conditions.
This compound stands out due to its dual functionality as an analgesic agent and its ability to release nitric oxide, making it a valuable compound in both medical and industrial applications.
Propriétés
Formule moléculaire |
C21H27N3O3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
Clé InChI |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
SMILES isomérique |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Synonymes |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


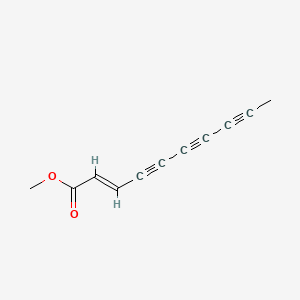
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)


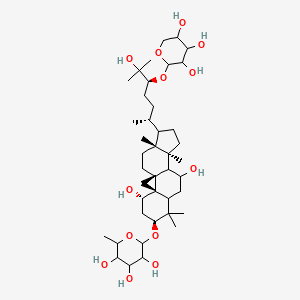

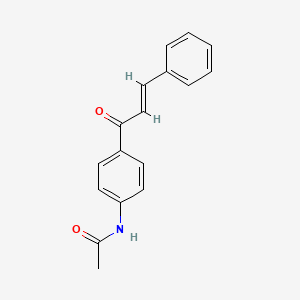
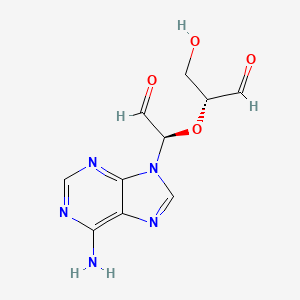
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

